

Application of C.I. Basic Red 24 in textile dyeing processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Basic red 24*

Cat. No.: *B1629531*

[Get Quote](#)

Application Notes: C.I. Basic Red 24 in Textile Dyeing

Introduction

C.I. Basic Red 24, also identified by the Colour Index Number 11088, is a cationic dye belonging to the single azo class.^[1] It is characterized by its bright, dark blue-light red hue and is primarily utilized in the dyeing and printing of acrylic (polyacrylonitrile) and diacetate fibers.^[1] As a basic dye, its molecule carries a positive charge in solution, which is fundamental to its application mechanism on anionic fibers.^{[3][4]} These dyes are known for their high tinctorial strength and brilliant shades.^{[3][5]} The application of Basic Red 24 requires careful control of the dyeing process to ensure level dyeing and optimal fastness properties.^[3]

Mechanism of Dyeing

The dyeing of acrylic fibers with **C.I. Basic Red 24** is governed by an ionic bonding mechanism. Acrylic fibers contain anionic groups, often sulfonic or carboxylic acid groups, which are incorporated into the polymer structure.^{[4][6]} In an aqueous solution, particularly under acidic conditions, the Basic Red 24 dye molecule dissociates to yield a colored cation.^[3] A strong electrostatic attraction forms between the positively charged dye cations and the negatively charged anionic sites within the fiber.^[4] This interaction results in the formation of a stable ionic bond, or salt linkage, effectively fixing the dye to the fiber.^{[3][7]}

Due to the high affinity between the cationic dye and the anionic fiber, the rate of dyeing can be very rapid, especially above the fiber's glass transition temperature, which increases the risk of uneven or "unlevel" dyeing.[3][8] To manage this, the dyeing process is carefully controlled using temperature regulation and the addition of chemical auxiliaries like retarding agents.[3]

Key Process Parameters

Successful application of **C.I. Basic Red 24** hinges on the precise control of several key parameters:

- pH: An acidic dyebath is essential for dyeing acrylic fibers with basic dyes. Acetic acid is commonly used to maintain a pH typically in the range of 3.5 to 5.5.[9][10] This acidic environment ensures the dye molecule carries a positive charge and promotes its attraction to the anionic sites on the fiber.
- Temperature: Temperature control is critical for achieving level dyeing. The dyeing process is often started at a lower temperature and gradually raised to a final temperature, which can be between 80°C and 100°C, and can go up to 120°C for high-temperature dyeing.[1][6][9][11] Careful temperature ramping, especially around the glass transition temperature of the acrylic fiber, helps to control the rate of dye uptake.[8]
- Liquor Ratio: The liquor-to-material ratio (the ratio of the volume of dye liquor to the weight of the goods) typically ranges from 20:1 to 50:1 in exhaust dyeing processes.[6][9]
- Auxiliary Chemicals: A range of chemical auxiliaries are indispensable for achieving high-quality results. These include leveling agents, retarding agents, wetting agents, and sequestering agents, which help to ensure uniform dye distribution, control the rate of dyeing, improve fabric penetration, and prevent interference from metal ions in the water.[12][13][14][15]

Quantitative Data Summary

Table 1: Physicochemical Properties of C.I. Basic Red 24

Property	Value	Reference
C.I. Name	Basic Red 24	[1] [2]
C.I. Number	11088	[1]
CAS Number	37216-10-7	[1] [2]
Molecular Formula	C ₂₁ H ₂₈ N ₆ O ₆ S	[1]
Molecular Weight	492.55 g/mol	[1] [2]
Chemical Class	Single Azo	[1]
Physical Appearance	Dark Blue Light Red Powder	[2]
Solubility	Soluble in water	[1]

Table 2: Typical Dyeing Parameters for Basic Dyes on Acrylic Fiber

Parameter	Typical Range/Value	Purpose	Reference
pH	3.5 - 5.5	Optimize dye cation attraction to anionic fiber	[10]
Temperature	80°C - 120°C	Control dye uptake and diffusion	[1] [9] [11]
Acetic Acid	2% - 3% (28% conc.)	Maintain acidic pH	[9]
Retarding Agent	As required	Slow down dye uptake for levelness	[3] [9]
Leveling Agent	0.5% - 1.5%	Promote even dye distribution	[9] [13]
Liquor Ratio	20:1 to 50:1	Ratio of dye solution to fabric weight	[6] [9]
Dyeing Time	30 - 75 minutes at final temp.	Ensure complete dye exhaustion and fixation	[9] [16]

Table 3: Color Fastness Properties of C.I. Basic Red 24 (ISO Standards)

Fastness Test	Rating (Scale 1-5, 5=Excellent)	Reference
Light Fastness	6 (Scale 1-8)	[1]
Perspiration	5	[1]
Ironing	5	[1]
Soaping (Fading)	5	[1]
Soaping (Stain)	5	[1]

Experimental Protocols

Protocol 1: Exhaust Dyeing of Acrylic Fabric with C.I. Basic Red 24

This protocol describes a standard laboratory procedure for dyeing a 10g sample of acrylic fabric.

1. Materials and Reagents:

- **C.I. Basic Red 24** Dye Powder
- Acrylic Fabric (pre-scoured and rinsed)
- Glacial Acetic Acid
- Sodium Acetate (for buffering, optional)
- Retarding Agent (cationic or non-ionic)
- Leveling Agent
- Distilled Water

2. Dyebath Preparation (for 1% shade, 40:1 Liquor Ratio):

- Calculate the required amount of dye: $10 \text{ g fabric} * 1\% = 0.1 \text{ g}$ of **C.I. Basic Red 24**.
- Prepare a stock solution of the dye (e.g., 1 g/L) by pasting the dye powder with a small amount of cold water, then adding hot water to dissolve completely.
- Calculate the total volume of the dyebath: $10 \text{ g fabric} * 40 = 400 \text{ mL}$ total volume.
- In a dyeing vessel, add approximately 300 mL of distilled water.
- Add the required amounts of auxiliaries. For example:
 - 1% Leveling Agent ($1\% \text{ of } 10 \text{ g} = 0.1 \text{ g}$)

- 1% Retarding Agent (1% of 10 g = 0.1 g)
- Add acetic acid to adjust the pH to 4.5.
- Add the calculated volume of the dye stock solution (100 mL for a 1 g/L stock).
- Add the remaining water to bring the total volume to 400 mL.

3. Dyeing Procedure:

- Introduce the pre-wetted acrylic fabric into the dyebath at an initial temperature of 40-50°C. [10][17]
- Run the material for 10 minutes at this temperature to ensure even wetting and chemical absorption.
- Raise the temperature of the dyebath to the final dyeing temperature (e.g., 95-100°C) at a controlled rate of 1-2°C per minute.[16][17]
- Hold the temperature at 95-100°C and continue dyeing for 45-60 minutes to allow for dye exhaustion and diffusion into the fiber.[17]
- After the dyeing cycle is complete, cool the dyebath slowly to 60-70°C before draining.

4. After-treatment (Rinsing and Soaping):

- Rinse the dyed fabric thoroughly with warm water, followed by cold water, to remove any loosely adhered surface dye.[9][17]
- For improved fastness, a soaping treatment can be performed. Wash the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 50-60°C for 15 minutes.[18]
- Rinse the fabric again with warm and then cold water until the water runs clear.
- Squeeze or hydro-extract the excess water and air-dry the fabric away from direct sunlight.

Visualizations

General Workflow for Exhaust Dyeing of Acrylic with Basic Red 24

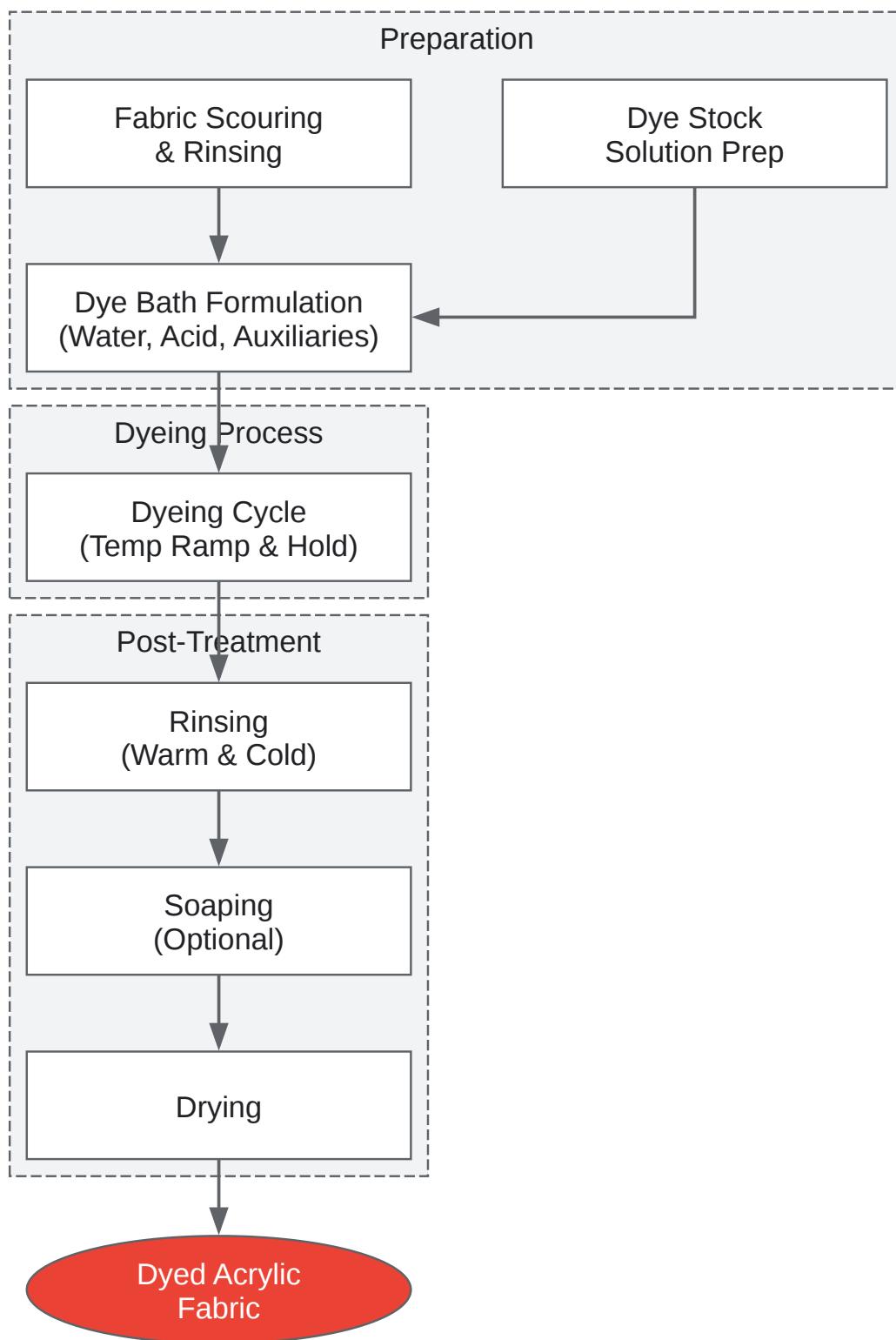

[Click to download full resolution via product page](#)

Figure 1. A flowchart illustrating the major steps in the exhaust dyeing process for acrylic fibers.

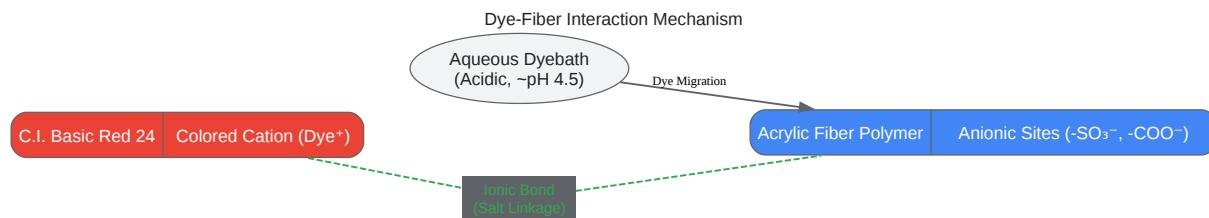

[Click to download full resolution via product page](#)

Figure 2. The ionic bonding mechanism between a cationic dye and an anionic acrylic fiber.

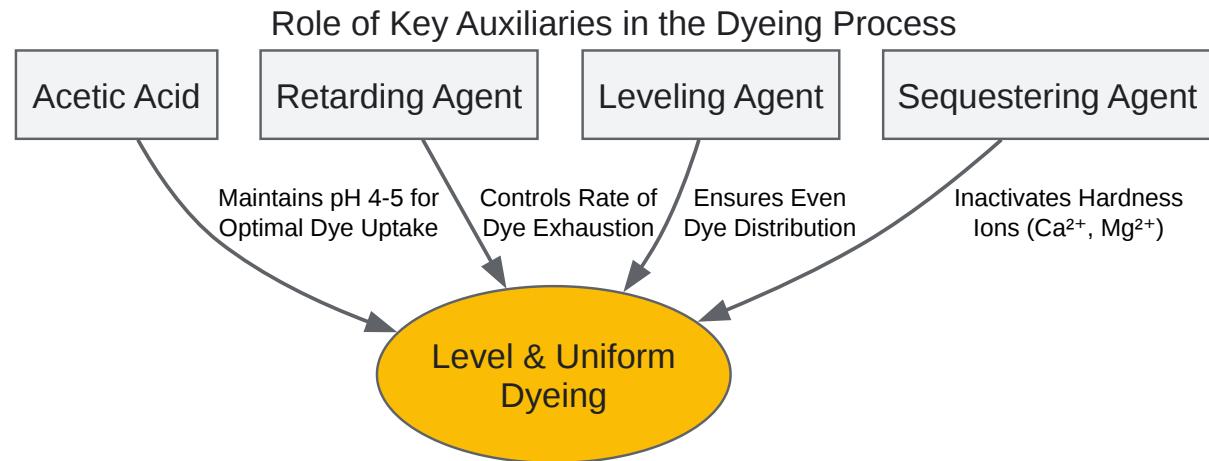

[Click to download full resolution via product page](#)

Figure 3. The function of essential chemical auxiliaries in the basic dyeing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. Basic Red 24 Dye Affordable Price for High-Quality Industrial Applications dyestuff.co.in
- 3. textilelearner.net [textilelearner.net]
- 4. textilelearner.net [textilelearner.net]
- 5. Features of basic dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd colorfuldyes.com
- 6. researchgate.net [researchgate.net]
- 7. Textile Basic Dyes and Industrial Basic Dyes - Vipul Organics | vipulorganics.com
- 8. p2infohouse.org [p2infohouse.org]
- 9. www2.cs.arizona.edu [www2.cs.arizona.edu]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. Kinetic and Thermodynamic Analysis Study of the Dyeing Process of Acrylic Fabrics With Basic Dyes in Presence of Organic Solvents – Material Science Research India materialsciencejournal.org
- 12. Auxiliaries for dyeing – Textile colouration and finishes ebooks.inflibnet.ac.in
- 13. texauxchemicals.com [texauxchemicals.com]
- 14. fineotex.com [fineotex.com]
- 15. bluelakechem.com [bluelakechem.com]
- 16. researchgate.net [researchgate.net]
- 17. ijche.com [ijche.com]
- 18. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- To cite this document: BenchChem. [Application of C.I. Basic Red 24 in textile dyeing processes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1629531#application-of-c-i-basic-red-24-in-textile-dyeing-processes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com